6-Amino-3-methylpicolinic acid
Overview
Description
6-Amino-3-methylpicolinic acid is an organic compound with the chemical formula C7H8N2O2. It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a methyl group at the 3rd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methylpicolinic acid typically involves the nitration of 3-methylpyridine followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group at the 6th position, which is then reduced to an amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or sulfonylated derivatives.
Scientific Research Applications
6-Amino-3-methylpicolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the development of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 6-Amino-3-methylpicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylpicolinic acid: Lacks the amino group at the 6th position.
6-Aminopicolinic acid: Lacks the methyl group at the 3rd position.
Picolinic acid: Lacks both the amino and methyl groups.
Uniqueness
6-Amino-3-methylpicolinic acid is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-amino-3-methylpyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUXOXHWEABBCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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